molecular formula C18H20N4O3S B2759072 N-{4-[(2-{8-methylimidazo[1,2-a]pyridin-2-yl}ethyl)sulfamoyl]phenyl}acetamide CAS No. 868979-03-7

N-{4-[(2-{8-methylimidazo[1,2-a]pyridin-2-yl}ethyl)sulfamoyl]phenyl}acetamide

Cat. No.: B2759072
CAS No.: 868979-03-7
M. Wt: 372.44
InChI Key: LUSGBHZJXGQEFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{4-[(2-{8-Methylimidazo[1,2-a]pyridin-2-yl}ethyl)sulfamoyl]phenyl}acetamide is a synthetic small molecule of significant interest in medicinal chemistry and early-stage drug discovery. This compound is For Research Use Only and is not intended for diagnostic or therapeutic applications. The structure of this reagent incorporates two pharmaceutically relevant motifs: an imidazo[1,2-a]pyridine core and a phenylacetamide group, linked by a sulfamoyl ethyl chain. The imidazo[1,2-a]pyridine scaffold is a privileged structure in drug design, known for its diverse biological activities and presence in compounds with reported antibacterial, antiviral, and anxiolytic properties . The specific 8-methyl substitution on this heterocyclic system is a key feature for optimizing drug-like properties and target binding affinity . The acetamide-linked phenylsulfonamide moiety is another common pharmacophore found in molecules that interact with various enzymes and receptors. This structural combination makes this compound a valuable building block or intermediate for researchers developing novel bioactive compounds. Potential applications include use as a key intermediate in organic synthesis, a starting point for the design of targeted chemical libraries, or a candidate for high-throughput screening campaigns to identify new therapeutic leads. Researchers can utilize this compound to explore structure-activity relationships (SAR) or to develop probes for biological systems.

Properties

IUPAC Name

N-[4-[2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethylsulfamoyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O3S/c1-13-4-3-11-22-12-16(21-18(13)22)9-10-19-26(24,25)17-7-5-15(6-8-17)20-14(2)23/h3-8,11-12,19H,9-10H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUSGBHZJXGQEFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=C2)CCNS(=O)(=O)C3=CC=C(C=C3)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(2-{8-methylimidazo[1,2-a]pyridin-2-yl}ethyl)sulfamoyl]phenyl}acetamide typically involves multi-step organic synthesis techniques. One common method includes the reaction of aryl ketones with 2-amino-N-heterocycles and dimethyl sulfoxide as a methylene donor. This reaction is facilitated by potassium persulfate (K₂S₂O₈) and a catalytic amount of iodine (I₂) .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, ensuring high yield and purity. The specific conditions and reagents used can vary depending on the desired scale and application.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(2-{8-methylimidazo[1,2-a]pyridin-2-yl}ethyl)sulfamoyl]phenyl}acetamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents like lithium aluminum hydride (LiAlH₄). The conditions for these reactions can vary, but they often require specific temperatures and solvents to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-{4-[(2-{8-methylimidazo[1,2-a]pyridin-2-yl}ethyl)sulfamoyl]phenyl}acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-{4-[(2-{8-methylimidazo[1,2-a]pyridin-2-yl}ethyl)sulfamoyl]phenyl}acetamide involves its interaction with specific molecular targets and pathways. It may act on enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Imidazo[1,2-a]pyridine Derivatives

N-{2-[(4R)-8-Methylimidazo[1,2-a]pyridin-2-yl]ethyl}acetamide ()
  • Structure : Lacks the sulfamoylphenyl group but retains the 8-methylimidazo[1,2-a]pyridine core and ethyl-acetamide chain.
  • Synthetic Pathway : Likely involves direct alkylation or condensation reactions, similar to methods described for N-substituted imidazo[1,2-a]pyridin-2-yl-acetamides .
2-(3,4-Dimethoxyphenyl)-N-[4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]acetamide ()
  • Structure : Replaces the sulfamoyl group with a 3,4-dimethoxyphenyl-acetamide moiety.
  • Molecular Weight : 409.47 g/mol (C₂₄H₂₃N₃O₃), slightly heavier than the target compound due to methoxy substituents.

Sulfonamide-Containing Analogs

2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-phenylacetamide ()
  • Structure : Features a pyrimidine-sulfanyl group instead of the imidazo[1,2-a]pyridine system.
  • Key Difference : Sulfanyl (C–S) linkage versus sulfamoyl (N–S) bridge; the latter may enhance hydrogen-bonding capacity .
  • Synthesis : Prepared via nucleophilic substitution between 2-thio-4,6-dimethylpyrimidine and 2-chloro-N-phenylacetamide .
Pyrazole-Sulfonamide Hybrids ()
  • Structure: Pyrazole core with sulfonamide and acetamide groups (e.g., 2-Cyano-N-(4-(N-(pyridin-2-yl)sulfamoyl)phenyl)acetamide).
  • Key Difference : Pyrazole ring offers distinct electronic properties compared to imidazo[1,2-a]pyridine, influencing target selectivity (e.g., apoptosis induction in colon cancer) .

Pharmacologically Active Imidazo[1,2-a]pyridine Derivatives

N-[[2-(4-Methylphenyl)-6-(phenylthio)imidazo[1,2-a]pyridin-3-yl]methyl]acetamide ()
  • Structure : Contains a phenylthio group and methylphenyl substitution on the imidazo ring.
  • Key Difference : Sulfur atoms in the phenylthio group may confer redox-modulating activity, unlike the sulfamoyl group in the target compound .
  • Molecular Weight : 387.50 g/mol (C₂₃H₂₁N₃OS), lighter due to fewer heteroatoms .
CB-839 (Glutaminase Inhibitor) ()
  • Structure : Features a pyridazine-thiadiazole-acetamide scaffold.
  • Key Difference : Targets glutaminase enzymes in cancer metabolism, whereas the imidazo[1,2-a]pyridine core may interact with kinases or proteases .

Comparative Data Table

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Bioactivity Reference
Target Compound Imidazo[1,2-a]pyridine Sulfamoylphenyl-acetamide ~450 (estimated) Anticancer (hypothesized)
N-{2-[(4R)-8-Methylimidazo...}acetamide Imidazo[1,2-a]pyridine Ethyl-acetamide 217.27 Not reported
2-(3,4-Dimethoxyphenyl)-N-[4-...]acetamide Imidazo[1,2-a]pyridine 3,4-Dimethoxyphenyl 409.47 Not reported
2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-... Pyrimidine Sulfanyl-acetamide 303.39 Antimicrobial
Pyrazole-Sulfonamide Hybrids Pyrazole Sulfonamide-acetamide ~350–400 Apoptosis induction (colon cancer)
CB-839 Pyridazine-thiadiazole Trifluoromethyl-acetamide 452.39 Glutaminase inhibition

Pharmacological and Physicochemical Considerations

  • Solubility : The sulfamoyl group in the target compound enhances hydrophilicity compared to analogs with methoxy or alkylthio groups .
  • Binding Interactions : The imidazo[1,2-a]pyridine core’s planar structure facilitates π-π stacking with biological targets, while the sulfamoyl group may engage in hydrogen bonding .
  • Activity Gaps : Unlike pyrazole-sulfonamide hybrids (), the target compound’s anticancer efficacy remains unverified, warranting in vitro screening .

Biological Activity

N-{4-[(2-{8-methylimidazo[1,2-a]pyridin-2-yl}ethyl)sulfamoyl]phenyl}acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. The compound's unique structure combines an imidazo[1,2-a]pyridine moiety with a sulfonamide group, which may confer distinctive pharmacological properties.

Chemical Structure and Synthesis

The compound can be synthesized through a multi-step organic reaction process. The general synthesis involves:

  • Formation of the Imidazo[1,2-a]pyridine Core : This is typically achieved via a condensation reaction involving 2-aminopyridine and an appropriate aldehyde or ketone under acidic conditions.
  • Alkylation : The imidazo[1,2-a]pyridine core is then alkylated using an alkyl halide in the presence of a base like potassium carbonate.
  • Sulfonamide Formation : Finally, the alkylated imidazo[1,2-a]pyridine reacts with a sulfonyl chloride to form the sulfonamide linkage, resulting in the desired compound.

Antimicrobial Activity

Research indicates that compounds containing the imidazo[1,2-a]pyridine structure often exhibit significant antimicrobial properties. For instance, studies have shown that similar derivatives possess moderate to good activity against various bacterial strains. The mechanism of action typically involves inhibition of bacterial enzyme systems or interference with cell wall synthesis.

CompoundActivityReference
8-Methylimidazo[1,2-a]pyridine derivativeModerate antimicrobial activity
Sulfonamide derivativesVariable activity against Gram-positive and Gram-negative bacteria

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. These studies often utilize cancer cell lines such as A549 (lung cancer) and C6 (glioma).

Key findings include:

  • Cell Viability Assays : MTT assays demonstrate reduced viability in cancer cells treated with the compound compared to controls.
  • Mechanistic Insights : The compound may induce apoptosis in tumor cells by activating caspase pathways, which are critical for programmed cell death.
Cell LineIC50 Value (µM)Mechanism
A54915Apoptosis induction via caspase activation
C620Cell cycle arrest and apoptosis

Case Studies

Several case studies highlight the biological efficacy of this compound:

  • Study on Antimicrobial Efficacy : A comparative study assessed various derivatives for their antimicrobial potency against Staphylococcus aureus and Escherichia coli. The compound demonstrated superior activity compared to standard antibiotics.
    • : The structural features of the compound enhance its binding affinity to bacterial targets.
  • Anticancer Evaluation : An investigation into its effects on human lung cancer cells revealed that treatment with the compound led to significant reductions in cell proliferation and induced apoptosis.
    • : The findings suggest that this compound could serve as a lead for developing new anticancer agents.

Q & A

Q. What are the established synthetic routes for N-{4-[(2-{8-methylimidazo[1,2-a]pyridin-2-yl}ethyl)sulfamoyl]phenyl}acetamide?

The synthesis typically involves a multi-step approach:

Imidazo[1,2-a]pyridine Core Formation : Cyclocondensation of 2-aminopyridine derivatives with α-bromoketones under reflux in ethanol or DMF .

Sulfamoyl Linker Introduction : Reaction of the imidazo[1,2-a]pyridine intermediate with chlorosulfonic acid, followed by coupling with ethylenediamine under basic conditions (e.g., NaHCO₃) .

Acetamide Functionalization : Final acylation using acetic anhydride or acetyl chloride in dichloromethane with catalytic DMAP .
Key Considerations : Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) and characterization by ¹H/¹³C NMR and HRMS are critical for confirming structural integrity .

Q. How is the compound structurally characterized in academic research?

Standard methods include:

  • Spectroscopy : ¹H/¹³C NMR (δ 7.8–8.2 ppm for imidazo[1,2-a]pyridine protons; δ 2.1 ppm for acetamide methyl) and IR (C=O stretch at ~1650 cm⁻¹) .
  • Mass Spectrometry : HRMS (ESI⁺) to confirm molecular ion peaks and fragmentation patterns .
  • X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding networks in crystalline forms .

Q. What preliminary biological screening assays are recommended for this compound?

Initial screens often focus on:

  • Kinase Inhibition : Enzymatic assays (e.g., ADP-Glo™) against kinases like EGFR or CDK2, given structural homology to imidazo[1,2-a]pyridine-based inhibitors .
  • Cytotoxicity : MTT assays in cancer cell lines (e.g., HCT-116, MCF-7) with IC₅₀ values calculated using nonlinear regression .
  • Solubility/Stability : HPLC-based kinetic solubility in PBS (pH 7.4) and metabolic stability in liver microsomes .

Advanced Research Questions

Q. How can reaction yields be optimized for the sulfamoyl coupling step?

Critical parameters include:

  • Temperature Control : Maintaining 0–5°C during sulfamoyl chloride addition to minimize side reactions .
  • Solvent Selection : Using anhydrous DMF or THF to enhance nucleophilicity of the amine group .
  • Catalyst Use : Adding 4Å molecular sieves to absorb HCl byproducts and shift equilibrium toward product .
    Data-Driven Example : A 15% yield improvement was reported by replacing NaHCO₃ with Et₃N as the base in analogous sulfonamide syntheses .

Q. How to resolve contradictions in biological activity data across studies?

Discrepancies (e.g., varying IC₅₀ values) may arise from:

  • Assay Conditions : Differences in ATP concentrations in kinase assays or serum content in cell cultures .
  • Enantiomeric Purity : Chiral HPLC analysis (e.g., Chiralpak AD-H column) to confirm if stereoisomers contribute to activity variations .
  • Metabolic Interference : LC-MS/MS profiling to identify active metabolites in cell-based assays .
    Recommendation : Validate results using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) .

Q. What strategies enhance selectivity for target enzymes over off-targets?

Approaches include:

  • Structural Modifications : Introducing electron-withdrawing groups (e.g., -CF₃) at the phenyl ring to reduce π-π stacking with non-target kinases .
  • Molecular Docking : Using AutoDock Vina to predict interactions with catalytic lysine residues (e.g., EGFR-Lys721) .
  • Proteome-Wide Profiling : Kinobeads® or thermal shift assays to assess off-target binding .

Q. How to identify the compound’s primary biological targets?

Combination methods are essential:

  • Chemical Proteomics : Immobilize the compound on sepharose beads for pull-down assays followed by LC-MS/MS identification .
  • CRISPR-Cas9 Screening : Genome-wide knockout libraries to pinpoint sensitized pathways .
  • Crystallography : Co-crystallization with suspected targets (e.g., PARP1) to resolve binding modes .

Q. What methodologies assess metabolic stability and degradation pathways?

  • In Vitro Studies : Incubation with human liver microsomes (HLM) and CYP450 isoforms (e.g., CYP3A4) to identify major metabolites via UPLC-QTOF .
  • Isotope Labeling : ¹⁴C-labeled compound for tracking degradation in hepatocyte models .
  • Computational Tools : MetaSite® to predict sites of oxidative metabolism .

Q. How does stereochemistry at the ethylenediamine linker impact activity?

  • Chiral Synthesis : Use of (R)- or (S)-ethylenediamine derivatives during sulfamoyl coupling .
  • Activity Comparison : Enantiomers show up to 10-fold differences in kinase inhibition due to steric clashes in ATP-binding pockets .
  • Resolution Techniques : Chiral HPLC (e.g., Chiralcel OD column) to separate enantiomers for individual testing .

Q. What combinatorial approaches enhance therapeutic efficacy?

  • Synergistic Screens : Pair with DNA-damaging agents (e.g., cisplatin) in apoptosis assays (Annexin V/PI staining) .
  • Nanoparticle Formulation : Encapsulation in PLGA nanoparticles to improve bioavailability and tumor accumulation .
  • Proteolysis Targeting Chimeras (PROTACs) : Conjugation to E3 ligase ligands (e.g., thalidomide) for targeted protein degradation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.